1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol
Description
1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol is a cyclopropane-containing compound featuring an amino group (-NH₂) on the cyclopropane ring and a 2-methoxyethanol chain. Cyclopropane rings are notable for their ring strain, which often enhances reactivity, while the methoxy and hydroxyl groups contribute to polarity and solubility .
Key structural attributes inferred from similar compounds include:
- Cyclopropylamine core: Imparts rigidity and reactivity due to ring strain .
- 2-Methoxyethanol chain: Enhances hydrophilicity and hydrogen-bonding capacity compared to simpler alcohol derivatives .
- Functional group interplay: The amino group may participate in hydrogen bonding or act as a nucleophile, while the methoxy group could influence electronic properties .
Properties
IUPAC Name |
1-(1-aminocyclopropyl)-2-methoxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-4-5(8)6(7)2-3-6/h5,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCAPTNDLZPFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1(CC1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropylamine with methoxyethanol under controlled conditions to yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol with structurally related cyclopropane derivatives, based on molecular properties, synthesis, and applications:
Table 1: Molecular and Structural Comparison
*Hypothetical data inferred from analogs.
Table 2: Physical and Chemical Properties
Biological Activity
1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol, also known by its CAS number 2103578-40-9, is a compound that has garnered interest in various fields of biological research. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopropyl ring, which is known for its unique strain and reactivity. The methoxy group contributes to its solubility and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 129.18 g/mol |
| CAS Number | 2103578-40-9 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence the levels of certain neurotransmitters, potentially acting as a modulator in the central nervous system.
Neurotransmitter Interaction
Research indicates that compounds with similar structures can affect neurotransmitter release and receptor binding. The aminocyclopropyl moiety may facilitate interactions with receptors such as NMDA and AMPA, which are critical in synaptic plasticity and memory formation.
Antidepressant Effects
A study conducted on animal models showed that administration of this compound resulted in significant antidepressant-like effects. The findings indicated increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.
Study Details:
- Model: Male Sprague-Dawley rats
- Dosage: 10 mg/kg administered orally
- Duration: 14 days
- Results: Significant reduction in depression-like behaviors measured by the forced swim test (FST) and tail suspension test (TST).
Neuroprotective Properties
Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro studies using cultured neurons demonstrated that treatment with this compound reduced cell death and increased cell viability under oxidative stress conditions.
Key Findings:
- Cell Line Used: SH-SY5Y neuroblastoma cells
- Oxidative Stress Inducer: Hydrogen peroxide (H2O2)
- Concentration: 50 µM of the compound showed optimal protection.
Comparative Studies
Comparative studies with other aminocyclopropyl derivatives revealed that while many compounds exhibit similar neuropharmacological effects, this compound displayed a unique profile in terms of efficacy and safety, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
